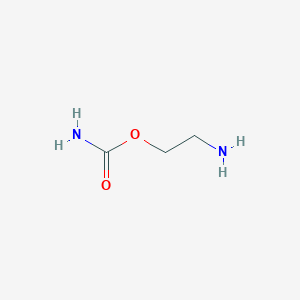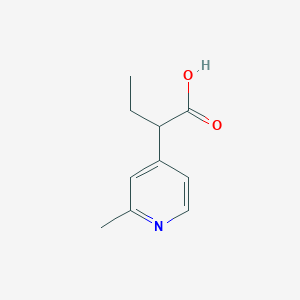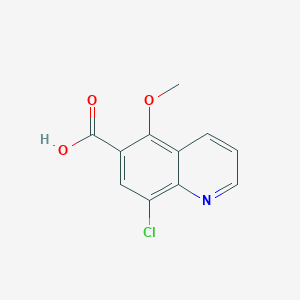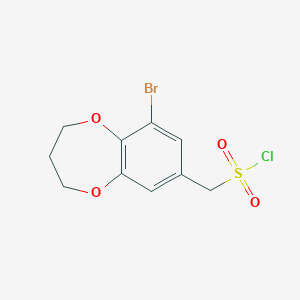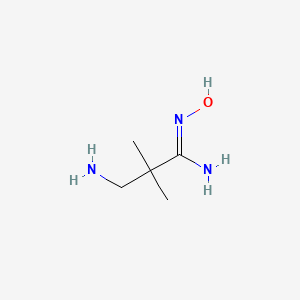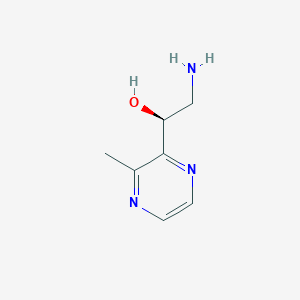
(3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid: is a chiral amino acid derivative containing a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid typically involves the construction of the thiazole ring followed by the introduction of the amino acid side chain. One common method involves the cyclization of appropriate precursors under mild conditions. For example, the reaction of a thioamide with an α-halo ketone can yield the thiazole ring, which can then be functionalized to introduce the amino acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalytic processes and continuous flow reactors to enhance efficiency and scalability. The specific conditions would depend on the desired scale and purity requirements.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the amino acid side chain.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiazole ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or the amino group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its chiral nature and functional groups. It can serve as a model compound for understanding the behavior of similar amino acid derivatives in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of (3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The thiazole ring and amino acid moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S)-3-Amino-3-(dimethyl-1,3-thiazol-4-yl)propanoic acid
- (3S)-3-Amino-3-(methyl-1,3-thiazol-5-yl)propanoic acid
- (3S)-3-Amino-3-(ethyl-1,3-thiazol-5-yl)propanoic acid
Uniqueness
(3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid is unique due to the presence of the dimethyl-substituted thiazole ring This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds
Eigenschaften
Molekularformel |
C8H12N2O2S |
|---|---|
Molekulargewicht |
200.26 g/mol |
IUPAC-Name |
(3S)-3-amino-3-(2,4-dimethyl-1,3-thiazol-5-yl)propanoic acid |
InChI |
InChI=1S/C8H12N2O2S/c1-4-8(13-5(2)10-4)6(9)3-7(11)12/h6H,3,9H2,1-2H3,(H,11,12)/t6-/m0/s1 |
InChI-Schlüssel |
DHKIPEQLMFVXTA-LURJTMIESA-N |
Isomerische SMILES |
CC1=C(SC(=N1)C)[C@H](CC(=O)O)N |
Kanonische SMILES |
CC1=C(SC(=N1)C)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


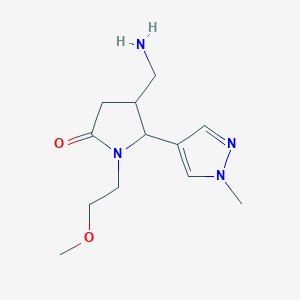
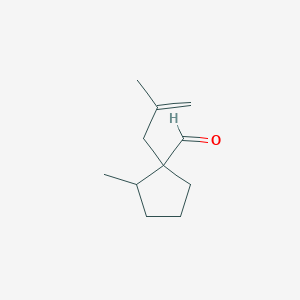
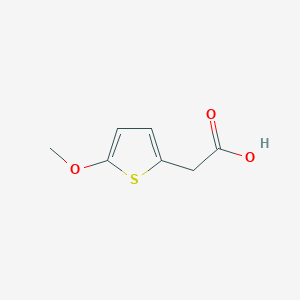
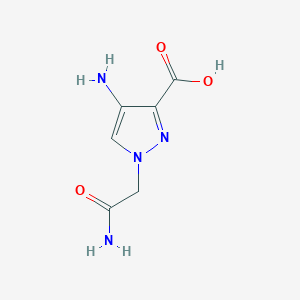
![3-Oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine](/img/structure/B13309006.png)

